molecular formula C8H13N3O2 B13073397 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid

5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13073397
M. Wt: 183.21 g/mol
InChI Key: PAJFJTZEISHXJX-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:

C7H11N3O2\text{C}_7\text{H}_11\text{N}_3\text{O}_2C7​H1​1N3​O2​

. It belongs to the pyrazole family, which plays a crucial role in organic synthesis and medicinal chemistry. Pyrazoles serve as versatile scaffolds, often used as starting materials for more complex heterocyclic systems in pharmaceutical research.

Preparation Methods

Synthetic Routes:: While specific methods may vary, a common approach is the condensation of an appropriate precursor with an amino group (e.g., 5-aminopyrazole) .

Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of suitable catalysts or reagents. Researchers have explored both theoretical and experimental methods to optimize the synthesis .

Industrial Production:: Information on large-scale industrial production methods for this compound is limited. academic research provides valuable insights into its synthesis.

Chemical Reactions Analysis

Reactivity:: 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:

    Oxidation: Oxidative processes may modify the pyrazole ring.

    Reduction: Reduction reactions can alter functional groups.

    Substitution: Substituents can be introduced at different positions.

    Condensation: It can react with other compounds to form more complex structures.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers often use acid or base-catalyzed reactions to modify the pyrazole moiety.

Major Products:: The major products formed from these reactions include derivatives of this compound, which may find applications in various fields.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural versatility.

    Biological Studies: It may serve as a probe for understanding biological processes.

    Industry: Applications in agrochemicals, materials science, and more.

Mechanism of Action

The exact mechanism by which 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other pyrazoles and related heterocycles .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-1-methyl-4-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-6(8(12)13)10-11(2)7(5)9/h3-4,9H2,1-2H3,(H,12,13)

InChI Key

PAJFJTZEISHXJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(=O)O)C)N

Origin of Product

United States

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